

Spectroscopic Analysis of 4-(2-Aminoethyl)benzoic acid hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)benzoic acid
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-(2-Aminoethyl)benzoic acid hydrochloride**. While a definitive public repository of the complete Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound is not readily available, this document outlines the standard methodologies for acquiring and interpreting such data. It is designed to serve as a practical resource for researchers and professionals in drug development and analytical chemistry, offering detailed experimental protocols and a logical workflow for the spectroscopic analysis of similar small organic molecules.

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile organic compound with applications in pharmaceutical synthesis and materials science. Its structure, featuring a primary amine, a carboxylic acid, and an aromatic ring, makes it a valuable building block. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability. This guide details the standard procedures for obtaining and analyzing NMR, IR, and MS data for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of **4-(2-Aminoethyl)benzoic acid hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **4-(2-Aminoethyl)benzoic acid hydrochloride**

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ ClNO ₂	Chem-Impex
Molecular Weight	201.65 g/mol	Chem-Impex
CAS Number	60531-36-4	Chem-Impex
Appearance	Beige powder	Chem-Impex
Purity	≥ 95% (by NMR)	Chem-Impex
Storage Conditions	0-8°C	Chem-Impex

Spectroscopic Data (Anticipated)

While specific experimental spectra for **4-(2-Aminoethyl)benzoic acid hydrochloride** are not publicly available, this section outlines the expected features based on its chemical structure. For comparative purposes, data for a related compound, 4-(2-BOC-aminoethyl)benzoic acid, is provided.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the amine and carboxylic acid protons. The aromatic protons would likely appear as two doublets in the 7-8 ppm region, characteristic of a para-substituted benzene ring. The methylene protons would appear as triplets around 3 ppm. The amine and carboxylic acid protons would be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.
- ¹³C NMR:** The carbon NMR spectrum would show characteristic signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (120-150 ppm), and the two aliphatic

carbons of the ethyl chain (30-50 ppm).

Table 2: ^1H NMR Data for 4-(2-BOC-aminoethyl)benzoic acid (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.83	d, $J = 8.25$ Hz	2H	Aromatic (ortho to COOH)
7.28	d, $J = 8.28$ Hz	2H	Aromatic (ortho to ethyl)
6.84	br t, $J = 5.43$ Hz	1H	NH
3.14	q, $J = 6.78$ Hz	2H	$-\text{CH}_2\text{-NH-}$
2.74	t, $J = 7.44$ Hz	2H	$\text{Ar-CH}_2\text{-}$
1.33	s	9H	$-\text{C}(\text{CH}_3)_3$

Data obtained from ChemicalBook for the Boc-protected analog, not the hydrochloride salt.[\[1\]](#)

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands are:

- O-H stretch (Carboxylic Acid): A very broad band from $2500\text{-}3300\text{ cm}^{-1}$.
- N-H stretch (Amine Hydrochloride): A broad band in the $2800\text{-}3200\text{ cm}^{-1}$ region, often with multiple smaller peaks.
- C=O stretch (Carboxylic Acid): A strong, sharp band around 1700 cm^{-1} .
- C=C stretch (Aromatic): Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-N stretch: Around 1200 cm^{-1} .

3.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the free base ($C_9H_{11}NO_2$) at $m/z = 165.19$. The hydrochloride salt itself is not typically observed directly. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the ethyl side chain.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **4-(2-Aminoethyl)benzoic acid hydrochloride**.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O). Ensure the sample is fully dissolved.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):

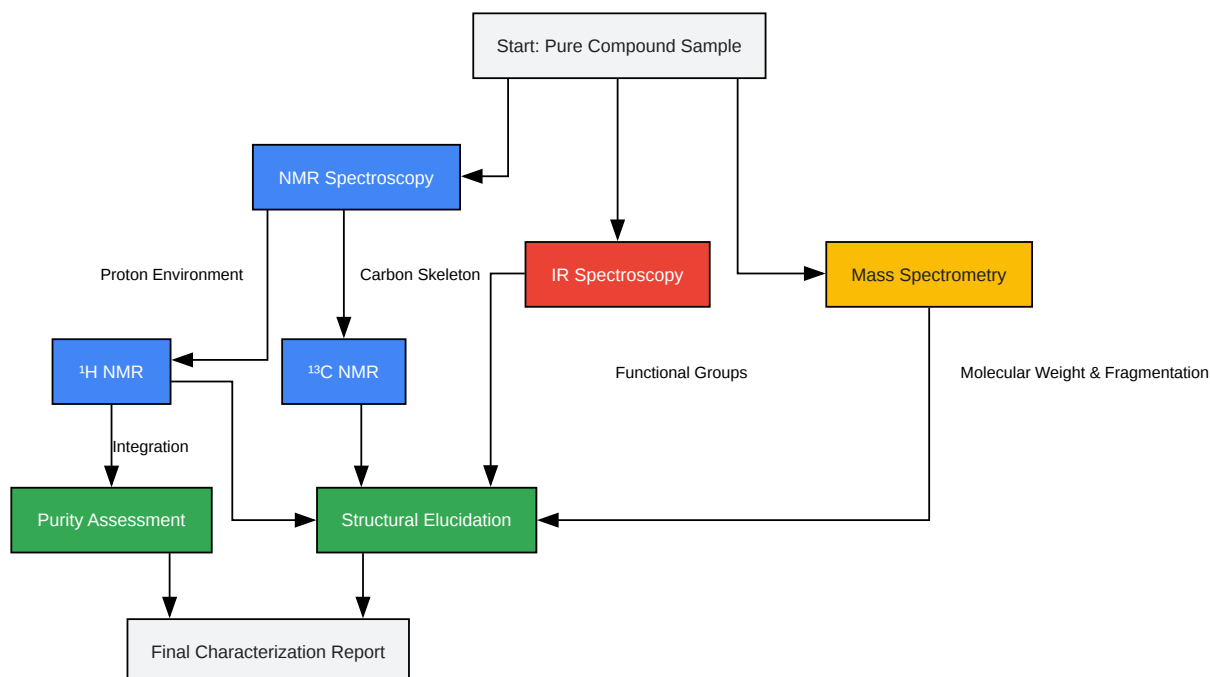
- Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Place the mixture into a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.[\[2\]](#)[\[5\]](#)
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .

4.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization (Electron Ionization - EI):
 - Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).[\[6\]](#)
[\[7\]](#)[\[8\]](#) This will cause ionization and fragmentation of the molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **4-(2-Aminoethyl)benzoic acid hydrochloride**.



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Caption: Logical workflow for spectroscopic analysis of an organic compound.

Conclusion

While direct, publicly accessible spectroscopic data for **4-(2-Aminoethyl)benzoic acid hydrochloride** is limited, this guide provides the necessary framework for its acquisition and interpretation. The detailed experimental protocols for NMR, IR, and MS, along with the logical workflow, offer a comprehensive approach for researchers to characterize this and similar compounds effectively. The anticipated spectral features, supported by data from a related molecule, serve as a valuable reference for analytical and synthetic chemists.

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